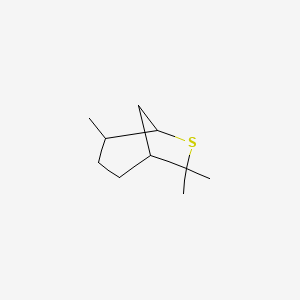
2,8-Epithio-p-menthane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Epithio-p-menthane is a sulfur-containing organic compound with the molecular formula C10H18S. It is characterized by its colorless to pale yellow appearance and a distinctive earthy, citrus aroma with menthol-like undertones . This compound is notable for its unique structure, which includes a bicyclic framework with a sulfur atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Epithio-p-menthane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-menthane derivatives with sulfurizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,8-Epithio-p-menthane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the sulfur atom into different oxidation states, potentially leading to the formation of thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides. These reactions typically occur under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually under anhydrous conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,8-Epithio-p-menthane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways involving sulfur.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and antioxidant activities, is ongoing.
Mechanism of Action
The mechanism by which 2,8-Epithio-p-menthane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form bonds with various biological molecules, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes related to sulfur-containing compounds .
Comparison with Similar Compounds
2,8-Epithio-cis-p-menthane: Shares a similar structure but differs in the spatial arrangement of atoms.
Menthol derivatives: Compounds like menthol and its analogs have similar bicyclic structures but lack the sulfur atom.
Thiabicyclo compounds: Other compounds with sulfur atoms incorporated into bicyclic frameworks, such as thiabicyclo[3.2.1]octane derivatives.
Uniqueness: 2,8-Epithio-p-menthane is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
84415-79-2 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FAXNZPOZWCWYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC1SC2(C)C |
density |
0.997-1.001 |
physical_description |
Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)
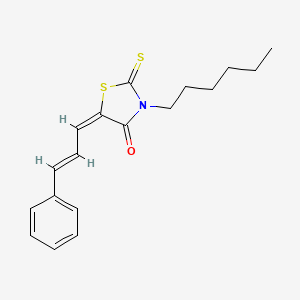
![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
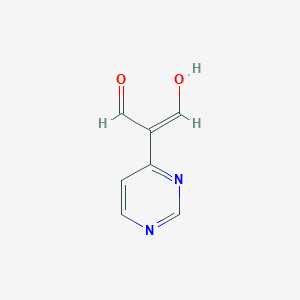
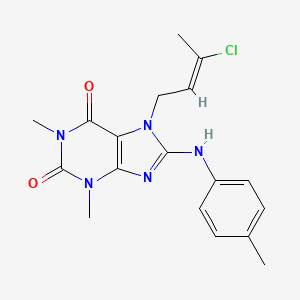

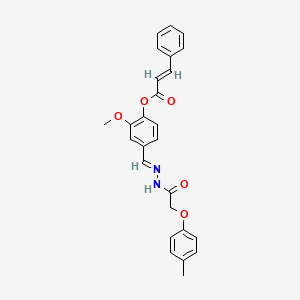


![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)

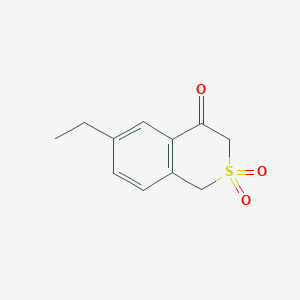
![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)
